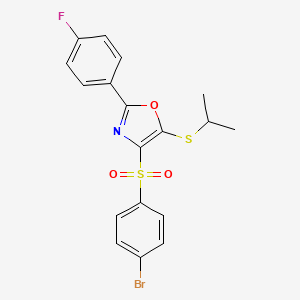

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isopropylthio)oxazole

Description

The compound 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isopropylthio)oxazole is an oxazole derivative featuring a sulfonyl group at position 4 (attached to a 4-bromophenyl ring), a 4-fluorophenyl substituent at position 2, and an isopropylthio group at position 4. The sulfonyl group is electron-withdrawing, influencing electronic distribution and reactivity, while the halogenated aryl groups (Br, F) and bulky isopropylthio moiety contribute to steric and electronic effects.

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO3S2/c1-11(2)25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHMZBGHZISURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromophenyl and fluorophenyl groups can be oxidized under specific conditions.

Reduction: : The sulfonyl group can be reduced to a sulfide.

Substitution: : The isopropylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

Oxidation: : Bromophenyl and fluorophenyl derivatives with higher oxidation states.

Reduction: : Sulfide derivatives.

Substitution: : Derivatives with different nucleophiles replacing the isopropylthio group.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : Its derivatives could be explored for pharmaceutical applications.

Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed research.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key Compounds :

Comparison :

- Crystal Packing: Both compounds are isostructural (triclinic, P-1) with two independent molecules per asymmetric unit. Despite differing halogens (Cl vs. F), their crystal structures remain nearly identical, requiring only minor adjustments to accommodate substituent size .

Oxazole Derivatives with Sulfonyl and Thio Groups

Key Compounds :

Comparison :

- Substituent Effects: Position 2: The target compound’s 4-fluorophenyl group (vs. Position 5: The isopropylthio group (target) is bulkier than benzylthio (ZINC2721875), likely increasing steric hindrance and reducing solubility in polar solvents .

- Spectral Features : Sulfonyl groups exhibit strong IR absorption at ~1250–1350 cm⁻¹ (C=S) and ~1150–1250 cm⁻¹ (S=O), consistent across analogs. NMR shifts for aromatic protons vary with substituent electronegativity (e.g., fluorine deshields adjacent protons) .

Triazole-Thiones with Sulfonyl Groups ()

Key Compounds :

Comparison :

- Tautomerism : Unlike oxazoles, triazole-thiones exist in thione-thiol tautomeric equilibria. The absence of S–H stretches (~2500–2600 cm⁻¹) in IR spectra confirms dominance of the thione form, analogous to the stability of the oxazole’s sulfonyl group .

- Halogen Impact : Bromine (in compound 9) increases molecular weight and polarizability compared to chlorine (compound 8) or hydrogen (compound 7), affecting melting points and crystal density.

Structural and Crystallographic Insights

Intermolecular Interactions

- Target Compound : Likely exhibits C–H···O hydrogen bonds (sulfonyl oxygen as acceptor) and π-π stacking (fluorophenyl/oxazole rings). Similar to ’s compound, C–H···N and C–H···π interactions may stabilize the crystal lattice .

- Steric Effects : The isopropylthio group may disrupt close packing compared to smaller substituents (e.g., methylthio), reducing crystal symmetry .

Data Table: Comparative Analysis

Biological Activity

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isopropylthio)oxazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine, fluorine, and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 418.3 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of bromophenyl and fluorophenyl groups occurs via nucleophilic substitution.

- Sulfonylation and Thiolation : These groups are incorporated through reactions with sulfonyl chlorides and thiols.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in the body. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in pathways related to inflammation and pain modulation.

Analgesic and Anti-Inflammatory Activity

Research has indicated that derivatives containing similar structural features exhibit significant analgesic and anti-inflammatory properties. For instance, studies on related oxazolones demonstrated effective inhibition of COX-2 enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives were reported to be lower than that of celecoxib, a standard anti-inflammatory drug .

Case Studies

- Analgesic Activity Assessment : In a study evaluating new oxazol-5(4H)-one derivatives, compounds similar to this compound showed promising results in writhing and hot plate tests, indicating effective analgesic properties .

- Toxicity Evaluation : Acute toxicity studies conducted on synthesized compounds revealed no lethal effects at tested doses, suggesting a favorable safety profile for further development .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Celecoxib | COX-2 inhibitor | 0.05 | Anti-inflammatory |

| This compound | Bromine & Fluorine substituents | <0.05 (predicted) | Analgesic & Anti-inflammatory |

| Dapsone | Sulfone group | N/A | Antibacterial & Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.